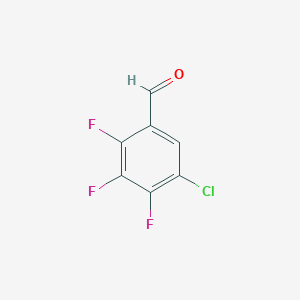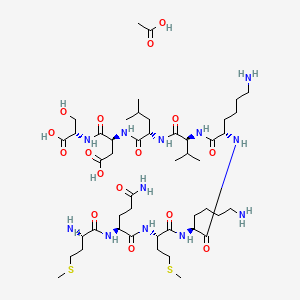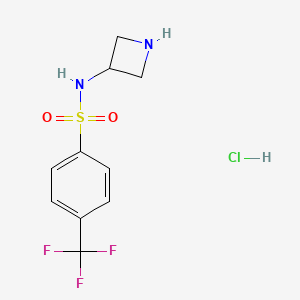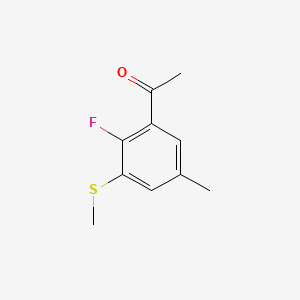
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C10H11FOS It is a derivative of ethanone, featuring a fluoro, methyl, and methylthio substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylthiophenol and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluoro-5-methylthiophenol is reacted with acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluoro and methylthio groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone
- 2-Fluoro-1-(3-methyl-5-(methylthio)phenyl)ethanone
Uniqueness
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical and biological properties. The presence of both fluoro and methylthio groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-5-methyl-3-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C10H11FOS/c1-6-4-8(7(2)12)10(11)9(5-6)13-3/h4-5H,1-3H3 |
InChI Key |
TVAOJAUHCLWOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


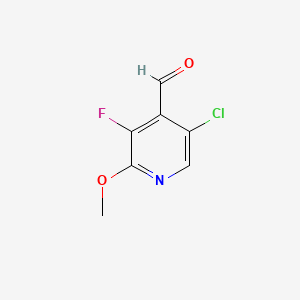
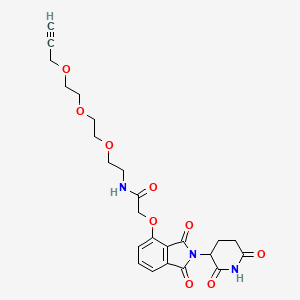


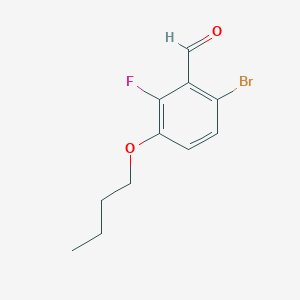
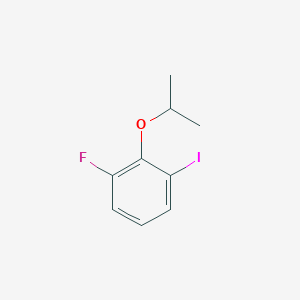


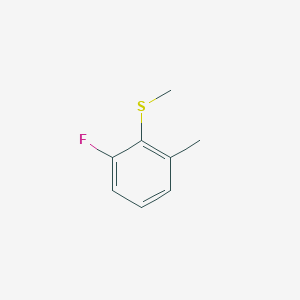
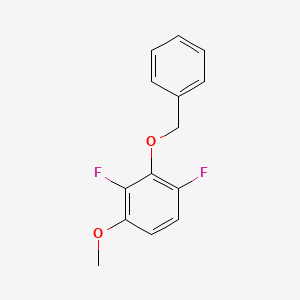
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
